(1R)-(-)-Camphorquinone

Vue d'ensemble

Description

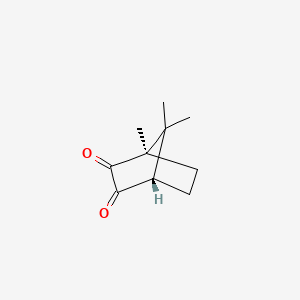

(1R)-(-)-Camphorquinone is a chiral organic compound with the molecular formula C10H14O2. It is a yellow crystalline solid that is widely used as a photoinitiator in the polymerization of dental resins and other light-cured materials. The compound is derived from camphor and is known for its ability to absorb light and initiate chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (1R)-(-)-Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or ethanol, under reflux conditions. The process yields this compound along with other by-products that can be separated through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable oxidation processes. Catalytic oxidation using metal catalysts such as palladium or platinum can be employed to achieve higher yields and purity. The reaction conditions are optimized to ensure the selective oxidation of camphor to this compound.

Analyse Des Réactions Chimiques

Types of Reactions: (1R)-(-)-Camphorquinone undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound to other quinone derivatives.

Reduction: Reduction reactions can yield camphor or other reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, hydrogen peroxide, or metal catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products:

Oxidation: Various quinone derivatives.

Reduction: Camphor or reduced camphor derivatives.

Substitution: Substituted camphorquinone derivatives.

Applications De Recherche Scientifique

Photoinitiator in Dental Materials

Overview:

Camphorquinone is widely recognized as a photoinitiator in light-curing dental materials, such as composite resins and adhesives. It plays a crucial role in initiating polymerization upon exposure to blue light, typically within the wavelength range of 430 to 510 nm, with a maximum absorption at approximately 468 nm.

Mechanism:

When exposed to light, camphorquinone undergoes a photochemical reaction that generates free radicals, which subsequently initiate the polymerization of methacrylate monomers in dental composites. This property makes it an essential component in restorative dentistry.

Case Studies:

- A study evaluated the effect of different concentrations of camphorquinone on the mechanical properties of flowable composites. It was found that lower concentrations (0.25% to 1%) resulted in higher flexural strength and better conversion rates compared to higher concentrations (1.5% and 2%) .

- Another investigation highlighted that camphorquinone could inhibit odontogenic differentiation of dental pulp stem cells, leading to increased expression of pro-inflammatory cytokines and potential pulpal irritation .

Cytotoxicity and Cell Cycle Regulation

Cytotoxic Effects:

Research has shown that camphorquinone exhibits cytotoxic effects on various cell types, including human pulp fibroblasts and gingival fibroblasts. At concentrations above 1 mM, it significantly increases intracellular reactive oxygen species (ROS), which can lead to cell cycle arrest and apoptosis .

Cell Cycle Dynamics:

- The compound was observed to induce G2/M phase cell cycle arrest in pulp cells, inhibiting critical proteins involved in cell proliferation while stimulating apoptotic pathways .

- The study indicated that the cytotoxic effects could be mitigated by antioxidants like N-acetyl-L-cysteine, suggesting potential therapeutic interventions for reducing toxicity during dental procedures.

Measurement Techniques

Spectroscopic Applications:

Camphorquinone is also utilized in advanced measurement techniques such as circularly polarized luminescence (CPL) and circular dichroism (CD). These methods allow researchers to analyze the optical properties of camphorquinone and its interactions with other compounds.

| Measurement Technique | Conditions |

|---|---|

| Circular Dichroism | Data Pitch: 0.1 nm; Scan Speed: 50 nm/min |

| Circularly Polarized Luminescence | Excitation Wavelength: 440 nm; Emission Bandwidth: 10 mm |

These techniques have been employed to study the photophysical properties of camphorquinone, providing insights into its behavior in various environments .

Implications for Material Science

Polymerization Studies:

The role of camphorquinone extends into material science, where it is investigated for its efficacy in polymerization processes involving multifunctional monomers. The concentration of camphorquinone significantly influences the rate of polymerization when combined with amines as coinitiators .

Mechanical Properties Assessment:

Studies have demonstrated that varying the concentration of camphorquinone affects the physical-mechanical properties of composite materials, including their hardness, elasticity, and shrinkage stress during curing processes . Understanding these relationships helps optimize formulations for dental applications.

Mécanisme D'action

The mechanism of action of (1R)-(-)-Camphorquinone involves its ability to absorb light and generate free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s photoinitiating properties are attributed to its unique molecular structure, which allows it to efficiently absorb light and produce reactive intermediates.

Molecular Targets and Pathways:

Photoinitiation: The compound absorbs light, leading to the formation of excited states and free radicals.

Radical Generation: The free radicals generated initiate the polymerization of monomers.

Polymerization: The radicals react with monomers, forming polymer chains and cross-linked networks.

Comparaison Avec Des Composés Similaires

Benzoin methyl ether: Another photoinitiator used in polymerization.

Benzil: A diketone compound with similar photoinitiating properties.

Camphor: The parent compound from which (1R)-(-)-Camphorquinone is derived.

Uniqueness: this compound is unique due to its high efficiency as a photoinitiator and its ability to produce free radicals under mild conditions. Its chiral nature also allows for specific interactions in asymmetric synthesis and other stereoselective processes.

Activité Biologique

(1R)-(-)-Camphorquinone (CQ) is a bicyclic monoterpenoid compound derived from camphor, widely studied for its biological activities, particularly in relation to its cytotoxic effects, anti-aging properties, and potential applications in dentistry. This article provides a comprehensive overview of the biological activity of CQ, supported by research findings, data tables, and case studies.

1. Overview of this compound

CQ is synthesized through the bromination and oxidation of camphor and is known for its role as a photosensitizer in dental materials. Its chemical structure is characterized by a bicyclic framework that contributes to its reactivity and biological interactions.

2. Cytotoxicity and Cell Cycle Effects

Research has demonstrated that CQ exhibits significant cytotoxic effects on various cell types, particularly human pulp cells and gingival fibroblasts.

2.1 Cytotoxic Effects on Pulp Cells

A study investigated the impact of CQ on human pulp fibroblasts (HPF) and found that concentrations above 1 mM led to increased intracellular reactive oxygen species (ROS) levels, resulting in cell cycle arrest and apoptosis. Specifically, CQ at concentrations of 1 mM and 2 mM reduced cell viability to approximately 70% and 50%, respectively, compared to control groups. The mechanisms involved include:

- G2/M Cell Cycle Arrest : CQ treatment inhibited the expression of cyclins (cdc2, cdc25C) while promoting p21 expression.

- Apoptosis Induction : Increased levels of apoptotic markers were observed with higher concentrations of CQ .

Table 1: Effects of CQ on Cell Viability and Apoptosis

| Concentration (mM) | Cell Viability (%) | Apoptotic Markers Increased |

|---|---|---|

| 0 | 100 | None |

| 1 | ~70 | Moderate |

| 2 | ~50 | Significant |

| 5 | <50 | High |

3. Antisenescence Properties

CQ has been shown to possess antisenescence effects, particularly in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue.

The antisenescence effect is attributed to the activation of the AMPK/SIRT1 pathway, which promotes autophagy and reduces oxidative stress-induced senescence:

- AMPK Activation : CQ treatment resulted in increased AMPK and SIRT1 activation, leading to enhanced autophagy markers such as LC3-II/LC3-I ratio.

- Reduction of Inflammation Markers : In D-Gal-induced aging models, CQ significantly reduced expression levels of senescence markers such as p53 and p21 .

Table 2: Effects of CQ on Senescence Markers

| Treatment | p53 Expression | p21 Expression | Catalase Expression |

|---|---|---|---|

| Control | High | High | Low |

| D-Gal | High | High | Low |

| CQ Treatment | Low | Low | High |

4. Clinical Implications in Dentistry

CQ's role as a photosensitizer makes it valuable in dental applications. Its ability to induce ROS can enhance the curing process of resin-based materials used in composite restorations.

4.1 Studies on Dental Applications

Research indicates that CQ can effectively initiate polymerization in dental composites while simultaneously exerting cytotoxic effects on pulp cells. Understanding the balance between effective curing and cellular safety is crucial for clinical applications .

Propriétés

IUPAC Name |

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXSTWCDUXYEZ-LDWIPMOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10334-26-6, 10373-78-1 | |

| Record name | (-)-Camphorquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10334-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphoroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010373781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dl-bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-(-)-Camphorquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORNANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAL3591W33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.